molecular formula C13H13N3O5S3 B14956797 (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide

(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Cat. No.: B14956797
M. Wt: 387.5 g/mol
InChI Key: XBZIOSLJJQDJNG-UHFFFAOYSA-N
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Description

The compound (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a thiophene ring, and sulfonyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the thiophene ring, and the introduction of sulfonyl groups. Common reagents used in these reactions include sulfur, amines, and various oxidizing agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives

Scientific Research Applications

(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups and heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making it a potential candidate for drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide: can be compared to other benzothiazole and thiophene derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its combination of benzothiazole and thiophene rings with sulfonyl groups This structure provides distinct chemical and biological properties that are not commonly found in other similar compounds

Properties

Molecular Formula

C13H13N3O5S3

Molecular Weight

387.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(methanesulfonamido)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C13H13N3O5S3/c1-23(18,19)16-13-15-10-3-2-8(6-11(10)22-13)12(17)14-9-4-5-24(20,21)7-9/h2-6,9H,7H2,1H3,(H,14,17)(H,15,16)

InChI Key

XBZIOSLJJQDJNG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CS(=O)(=O)C=C3

Origin of Product

United States

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